Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate
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Overview
Description
Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate is an organic compound with the molecular formula C15H20N2O4S and a molecular weight of 324.4. This compound is a derivative of nicotinamide and contains an ester functional group, which is commonly found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate typically involves multiple steps, including the formation of the nicotinamide derivative and subsequent esterification. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is likely to involve binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives and esters, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Nicotinamide riboside
Uniqueness
Methyl 4-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butanoate is unique due to its specific structural features, including the tetrahydrothiophen-3-yl group and the ester linkage. These features may confer distinct chemical and biological properties compared to other nicotinamide derivatives.
Properties
IUPAC Name |
methyl 4-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-20-14(18)3-2-7-16-15(19)11-4-5-13(17-9-11)21-12-6-8-22-10-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBQBQBKUKHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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